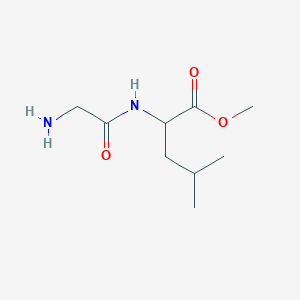

Methyl 2-(2-aminoacetamido)-4-methylpentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(2-aminoacetamido)-4-methylpentanoate is a chemical compound with a complex structure that includes an amino group, an amide group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminoacetamido)-4-methylpentanoate typically involves the reaction of 2-aminoacetamide with methyl 4-methylpentanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoacetamido)-4-methylpentanoate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Methyl 2-(2-aminoacetamido)-4-methylpentanoate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoacetamido)-4-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(2-aminoacetamido)acetate: This compound has a similar structure but differs in the length of the carbon chain.

Methyl 2-(2-aminoacetamido)acetate hydrochloride: This is a hydrochloride salt form of a similar compound

Uniqueness

Methyl 2-(2-aminoacetamido)-4-methylpentanoate is unique due to its specific structure, which includes a longer carbon chain compared to similar compounds. This structural difference can influence its reactivity and interactions with other molecules, making it suitable for specific applications in research and industry .

Biological Activity

Methyl 2-(2-aminoacetamido)-4-methylpentanoate, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes an amino group and a methyl ester functional group. Its molecular formula is C9H16N2O2 with a molecular weight of approximately 184.24 g/mol. The compound's structural features contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound demonstrates inhibitory effects on various proteases, which are crucial in numerous biological processes. For instance, studies have shown that modifications in the compound's structure can enhance its inhibitory potency against specific enzymes involved in disease pathways .

- Antiproliferative Effects : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, making it a candidate for further cancer research .

- Cytotoxicity : The compound has displayed cytotoxic properties against various cell types, indicating potential applications in targeted cancer therapies. However, the selectivity and safety profile require further elucidation through extensive in vitro and in vivo studies .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Protease Interaction : The compound's ability to bind to proteases suggests it may interfere with protein processing and signaling pathways critical for cell survival and proliferation.

- Cell Cycle Modulation : Evidence indicates that this compound can cause cell cycle arrest at specific phases (G1/S or G2/M), which is vital for its antiproliferative effects .

- Apoptotic Pathways : Induction of apoptosis through intrinsic pathways has been observed, which may involve mitochondrial dysfunction and activation of caspases .

Case Studies

Several case studies have explored the effects of this compound:

- Study on Cancer Cell Lines : A study examining the compound's effects on breast cancer cell lines reported significant reductions in cell viability at concentrations above 10 µM. The study highlighted the compound's potential as a therapeutic agent against resistant cancer types .

- Enzyme Inhibition Assays : In vitro assays demonstrated that modifications to the compound's structure could lead to enhanced inhibitory activity against specific proteases, suggesting avenues for drug design aimed at improving efficacy .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Properties

Molecular Formula |

C9H18N2O3 |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

methyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate |

InChI |

InChI=1S/C9H18N2O3/c1-6(2)4-7(9(13)14-3)11-8(12)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |

InChI Key |

DMSCTMUXQVMOJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.